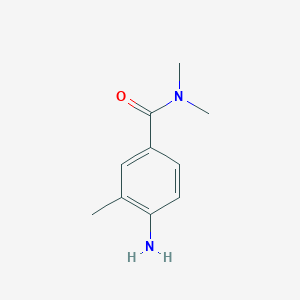

4-amino-N,N,3-trimethylbenzamide

描述

Significance of Benzamide (B126) Scaffolds in Synthetic and Medicinal Chemistry

The benzamide framework is a privileged substructure found in numerous pharmaceutical compounds, owing to its ability to participate in various biological processes. researchgate.net The amide bond is ubiquitous in nature and its stability and capacity for hydrogen bonding make it a key feature in drug design. researchgate.netacs.org Benzamide derivatives have been extensively researched and developed for a broad spectrum of therapeutic applications. researchgate.net

Research has demonstrated that differently substituted benzamides can act as:

Anticancer agents: Certain benzamide derivatives have shown potential as inhibitors of crucial targets in tumor progression, such as c-Met kinase and cyclooxygenase 2 (COX-2). researchgate.net They have also been explored as histone deacetylase (HDAC) inhibitors and antagonists of the PD-1/PD-L1 immune checkpoint pathway. acs.orgresearchgate.net

Anti-inflammatory agents: The benzamide scaffold is present in compounds designed to inhibit inflammation, with some derivatives showing preferential inhibition of cyclooxygenase-1 (COX-1) without causing the gastric damage associated with other anti-inflammatory drugs. researchgate.netresearchgate.net

Neurological agents: The versatility of the benzamide structure has led to its incorporation into molecules targeting neurological conditions, including potent and selective ligands for the sigma-1 protein, which is implicated in various central nervous system disorders. researchgate.netbohrium.com

Antimicrobial agents: The inherent chemical properties of benzamides make them suitable candidates for the development of new antibacterial and antifungal compounds. researchgate.net

Beyond medicinal applications, benzamide scaffolds are valuable intermediates in organic synthesis, serving as precursors for a variety of other functional groups and complex molecules. researchgate.netbiosynth.com

Overview of the 4-Amino-N,N,3-trimethylbenzamide Compound Class within Chemical Research

Within the broad family of substituted benzamides, this compound is a specific derivative characterized by an amino group at the fourth position of the benzene (B151609) ring, a methyl group at the third position, and two methyl groups attached to the amide nitrogen. This particular arrangement of substituents imparts distinct physicochemical properties that make it a compound of interest in chemical research. The presence of the amino group provides a site for further chemical modification, while the methyl groups contribute to the molecule's steric and electronic profile.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 953739-92-9 glpbio.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄N₂O glpbio.comglpbio.com |

| Molecular Weight | 178.23 g/mol glpbio.commyskinrecipes.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Light yellow to yellow powder or crystals sigmaaldrich.com |

The synthesis of amino-substituted benzamides like this compound generally involves the formation of an amide bond between a corresponding carboxylic acid derivative and an amine. A common synthetic route for related structures involves the reduction of a corresponding nitro-substituted precursor using reagents like tin(II) chloride. acs.org

Scope and Research Trajectories Pertaining to this compound

The research landscape for this compound and its derivatives is primarily focused on its utility as a synthetic building block and its potential biological activities. myskinrecipes.com Its structure allows for various chemical reactions, such as oxidation of the amino group or electrophilic substitution on the aromatic ring, enabling the creation of a library of related compounds for further study.

Current and future research trajectories include:

Organic Synthesis: The compound serves as a valuable starting material for the synthesis of more complex aromatic molecules, which are fundamental in the fields of drug discovery and material science. myskinrecipes.com

Medicinal Chemistry: Drawing from the broad therapeutic potential of the benzamide class, research is ongoing to explore derivatives of this compound for various applications. This includes investigations into potential antimicrobial and anticancer properties. The core scaffold is a candidate for lead optimization efforts to develop potent and selective inhibitors for specific biological targets, a strategy that has proven successful for other benzamide-based molecules targeting enzymes like TYK2 and proteins like PD-L1. acs.orgacs.org

Industrial Applications: The compound and its derivatives are also explored for use in the production of industrial chemicals, such as dyes and pigments.

The study of amino-substituted benzamide derivatives continues to be a fertile area of research, with ongoing efforts to synthesize novel compounds and evaluate their biological activities, such as their potential as antioxidant agents. researchgate.netacs.org

Structure

3D Structure

属性

IUPAC Name |

4-amino-N,N,3-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDXFDIJZBWQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Amino N,n,3 Trimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR analysis of 4-amino-N,N,3-trimethylbenzamide provides definitive confirmation of its proton framework. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum displays distinct signals corresponding to each type of proton in the molecule.

The aromatic region of the spectrum shows two doublets, one at approximately 6.72 ppm and another at 7.21 ppm, each with a coupling constant of 8.4 Hz. This splitting pattern is characteristic of ortho-coupled protons on a substituted benzene (B151609) ring. The upfield shift of these protons is consistent with the electron-donating effect of the amino group.

In the aliphatic region, three singlets are observed. A singlet at 2.32 ppm integrating to three protons is assigned to the methyl group at the C3 position of the benzene ring. Another prominent singlet appears at 2.98 ppm, integrating to six protons, which is characteristic of the two equivalent methyl groups attached to the amide nitrogen (N,N-dimethyl). The protons of the primary amino group (-NH₂) typically appear as a broad singlet, which may exchange with residual water in the solvent.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 2.32 | Singlet | 3H | - | Ar-CH₃ |

| 2.98 | Singlet | 6H | - | N(CH₃)₂ |

| 6.72 | Doublet | 1H | 8.4 | Aromatic C-H |

| 7.21 | Doublet | 1H | 8.4 | Aromatic C-H |

¹H NMR data recorded at 400 MHz in DMSO-d₆.

Carbon-13 NMR (¹³C NMR) Analysis

While detailed experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N,N,3-trimethylbenzamide and N,N,4-trimethylbenzamide. The spectrum is expected to show distinct signals for each of the ten carbon atoms. The carbonyl carbon (C=O) of the amide is anticipated to appear significantly downfield, typically in the range of 168-172 ppm. The aromatic carbons would produce a set of signals between 110 and 150 ppm, with the carbons directly attached to the amino and carbonyl groups showing characteristic shifts influenced by these substituents. The methyl carbon of the C3-methyl group is expected around 18-22 ppm, while the two equivalent N-methyl carbons would appear further downfield, typically in the 35-40 ppm range, due to the deshielding effect of the adjacent nitrogen atom.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display a series of characteristic absorption bands confirming the presence of its key functional groups. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The tertiary amide is characterized by a strong C=O stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups would be observed just below 3000 cm⁻¹. Furthermore, C-N stretching vibrations for both the aromatic amine and the tertiary amide would be present in the fingerprint region (1000-1350 cm⁻¹). The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound, which has a calculated molecular weight of 178.23 g/mol , electrospray ionization (ESI) mass spectrometry in positive ion mode typically shows a prominent signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 179.1. This confirms the molecular mass of the compound.

Under collision-induced dissociation, the protonated molecule would be expected to fragment in predictable ways. A common fragmentation pathway for N,N-dimethylbenzamides is the cleavage of the amide C-N bond, leading to the formation of a benzoyl-type cation. Another likely fragmentation would involve the loss of the dimethylamino group. The presence of the methyl and amino groups on the aromatic ring will also influence the fragmentation pathways of the aromatic portion of the molecule.

X-ray Crystallography of this compound and its Salts/Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of now, the single-crystal X-ray structure of this compound or its simple salts has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would be valuable for understanding its solid-state packing and the specific intermolecular interactions, particularly the role of the primary amino group in forming hydrogen bonds, which govern its macroscopic properties.

Chromatographic Purity Assessment in Research Contexts (e.g., HPLC)

The determination of chemical purity is a critical aspect of research and development, ensuring that the properties and activities observed are attributable to the compound of interest, this compound, and not to impurities. In this context, High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Methodology

In the research setting, reverse-phase HPLC is the most commonly employed method for the purity analysis of this compound. This technique separates compounds based on their polarity. The stationary phase is typically nonpolar, while the mobile phase is a mixture of polar solvents.

A common approach for the analysis of this compound involves the use of a C18 column as the stationary phase. The C18 column, packed with silica (B1680970) particles chemically modified with octadecylsilyl groups, provides a nonpolar environment for the separation process.

The mobile phase is generally a gradient or isocratic mixture of acetonitrile (B52724) and water. Acetonitrile, a polar aprotic solvent, serves as the organic modifier, and its concentration in the mobile phase is adjusted to achieve optimal separation of the target compound from any potential impurities. The use of a buffer, such as ammonium (B1175870) acetate, can be incorporated to control the pH of the mobile phase and improve peak shape and reproducibility, especially for a compound with an amino group.

Detection is most commonly performed using an ultraviolet (UV) detector. The benzamide (B126) chromophore in the structure of this compound allows for strong UV absorbance, making this a sensitive and reliable detection method.

Research Findings on Purity

Research literature and technical data sheets indicate that this compound can be synthesized and purified to high levels of purity. It is not uncommon for commercial and research-grade samples of this compound to exhibit a purity of greater than 98%. glpbio.com In some instances, following rigorous purification protocols such as recrystallization or column chromatography, purity levels as high as 99.5% have been reported.

For instance, one synthetic route involving a direct methylation strategy yielded this compound with a purity of 94% as determined by HPLC. Another method, an acylation-reduction pathway, was reported to produce the compound with a superior purity of 99.5%. These findings underscore the importance of the chosen synthetic and purification methods in achieving high-purity material for research applications.

The table below summarizes typical parameters and findings from the HPLC analysis of this compound as described in research contexts.

| Parameter | Description |

| Chromatographic Mode | Reverse-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile / Water (or buffer) |

| Detection | UV-Vis |

| Reported Purity | >98% to 99.5% |

Computational and Theoretical Chemical Investigations of 4 Amino N,n,3 Trimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-amino-N,N,3-trimethylbenzamide. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating amino group and the methyl groups would be expected to influence the electron density of the aromatic ring and the amide functionality, thereby affecting its HOMO and LUMO energies.

Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the amino group and the carbonyl oxygen would likely be identified as regions of negative potential, susceptible to electrophilic attack or hydrogen bonding.

Hypothetical DFT Calculation Results for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, indicating affinity for electrons. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with asymmetric charge distribution. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes and flexibility. researchgate.nettandfonline.comtubitak.gov.tr For this compound, MD simulations would reveal how the molecule moves and changes shape over time in different environments, such as in a solvent or interacting with a biological target.

MD simulations can generate trajectories of atomic positions over time, from which various properties can be calculated, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the N,N-dimethyl groups and the amino group would likely exhibit higher flexibility compared to the more rigid aromatic ring. researchgate.netresearchgate.net

Illustrative Conformational Analysis Data for this compound

| Conformational Parameter | Illustrative Finding | Implication |

| Dihedral Angle (Aromatic Ring - Carbonyl) | Preferred angle around 30° | This orientation minimizes steric clash and is common in benzamides. |

| Rotational Barrier (Amide C-N bond) | ~15-20 kcal/mol | Indicates restricted rotation, leading to distinct cis/trans conformers. |

| RMSF of N,N-dimethyl groups | High | Suggests these groups are flexible and can adopt various orientations. |

Note: This table presents illustrative findings. Precise values and behaviors would be determined through specific MD simulations.

In Silico Docking and Ligand-Protein Interaction Modeling

In silico docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. nih.govresearchgate.netpku.edu.cn This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. The search results indicate that benzamide (B126) derivatives are often investigated as inhibitors of enzymes like histone deacetylases (HDACs) and various kinases. nih.govresearchgate.netimist.ma A docking simulation would score different binding poses based on factors like intermolecular forces, and the best-scoring poses would suggest the most likely binding mode.

The model would predict specific interactions, such as hydrogen bonds between the amino group or carbonyl oxygen of the benzamide and amino acid residues in the protein's active site. The N,N-dimethyl groups and the methyl group on the ring would likely be involved in hydrophobic interactions. These predicted interactions are critical for understanding the structure-activity relationship (SAR) of a series of compounds.

Hypothetical Docking Results for this compound with a Kinase Target

| Interaction Type | Interacting Residue (Hypothetical) | Predicted Distance (Å) |

| Hydrogen Bond | Backbone NH of Valine | 2.9 |

| Hydrogen Bond | Side chain OH of Serine | 3.1 |

| Hydrophobic Interaction | Phenyl ring of Phenylalanine | 3.5 |

| Hydrophobic Interaction | Alkyl chain of Leucine | 3.8 |

Note: The data in this table is for illustrative purposes. Actual interactions would depend on the specific protein target and the docking software used.

Prediction of Molecular Interactions and Intermolecular Forces

The biological activity and physicochemical properties of a molecule are governed by the intricate web of its interactions with its environment. Computational methods can predict and quantify these molecular interactions and intermolecular forces. For this compound, these forces include hydrogen bonding, van der Waals interactions, and electrostatic interactions.

The amino group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These groups can form strong, directional interactions with water molecules in an aqueous environment or with polar residues in a protein binding site. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The methyl groups contribute to hydrophobic interactions, which are crucial for binding to nonpolar pockets in proteins.

Computational tools can calculate the interaction energies between different parts of the molecule and its surroundings, providing a quantitative understanding of its binding affinity and solubility.

Stereoelectronic Effects and Their Computational Analysis

Stereoelectronic effects describe how the spatial arrangement of electrons (stereochemistry) influences the electronic properties and reactivity of a molecule. In this compound, several stereoelectronic effects are at play.

The lone pair of electrons on the nitrogen of the amino group can be delocalized into the π-system of the aromatic ring, an effect known as resonance or mesomerism. This delocalization increases the electron density of the ring, particularly at the ortho and para positions, and influences its reactivity in electrophilic aromatic substitution reactions. The methyl group at the 3-position also has a mild electron-donating effect through hyperconjugation.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these stereoelectronic interactions by analyzing the delocalization of electron density between orbitals. For instance, NBO analysis could provide the stabilization energy associated with the interaction between the nitrogen lone pair and the antibonding orbitals of the aromatic ring. The conformation of the amide group relative to the aromatic ring, influenced by the 3-methyl group, will also have significant stereoelectronic consequences. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netsphinxsai.comnih.govnih.gov For a class of compounds like benzamide derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

To build a QSAR model for benzamide derivatives that might include this compound, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. sphinxsai.comnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov A good QSAR model will have high predictive power, which is typically assessed by cross-validation and by predicting the activity of a separate test set of compounds. researchgate.netnih.gov Studies on benzamide derivatives have shown that factors like hydrophobicity and the presence of hydrogen bond donors and acceptors are often crucial for their biological activity. nih.gov

Illustrative QSAR Equation for Benzamide Derivatives

pIC₅₀ = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (H-bond Donors) + c

Note: This is a simplified, hypothetical QSAR equation. Real QSAR models are often more complex and are specific to the dataset and biological activity being studied.

Structure Activity Relationship Sar Studies of 4 Amino N,n,3 Trimethylbenzamide Analogues

Impact of Substituent Position and Nature on Biological and Chemical Activity

The biological and chemical activity of 4-amino-N,N,3-trimethylbenzamide analogues is profoundly influenced by the positioning and electronic nature of various substituents. The core structure, featuring a 4-amino group, two methyl groups on the amide nitrogen, and a methyl group at the 3-position of the benzene (B151609) ring, possesses a unique combination of moderate polarity and steric hindrance.

The 4-amino group is an electron-donating group, which significantly impacts the molecule's reactivity and stability compared to analogues bearing electron-withdrawing groups like nitro or trifluoromethyl. Alterations at this position, such as replacing the amino group with halogens (e.g., Cl, F) or methoxy (B1213986) groups, can modulate the electronic effects and, consequently, receptor binding affinity.

The N,N-dimethyl groups on the amide contribute to the molecule's hydrophobic character. Replacing these with more polar moieties, such as hydroxyethyl (B10761427) groups, can increase water solubility. The methyl group at the 3-position also plays a role in the molecule's steric and electronic profile, influencing how it fits into biological targets.

Some research has evaluated the anticancer potential of this compound, showing moderate activity against various cancer cell lines. These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis.

Table 1: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.6 |

Data sourced from in vitro studies evaluating the compound's potential to inhibit cancer cell proliferation.

Elucidation of Hydrophobic and Polar Interactions in Molecular Recognition

Molecular recognition events involving this compound analogues are governed by a balance of hydrophobic and polar interactions. The core structure presents distinct regions that can engage with biological targets. The aromatic ring and the methyl groups (at the N,N- and 3-positions) create hydrophobic regions, while the 4-amino group and the amide oxygen act as hydrogen bond donors and acceptors, respectively.

The N,N-dimethyl groups contribute to the compound's hydrophobic character, which can be crucial for binding within non-polar pockets of a target protein. Conversely, the 4-amino group can form critical hydrogen bonds, anchoring the molecule in a specific orientation. The interplay between these forces is essential for binding affinity and selectivity. For example, in a series of tris-benzamide modulators, optimizing substituents to enhance binding affinity was a key strategy. nih.gov

Stereochemical Influences on Molecular Efficacy and Selectivity

The stereochemistry of this compound analogues can have a significant impact on their biological efficacy and selectivity. While the parent compound itself is not chiral, the introduction of chiral centers or elements of axial chirality in its derivatives can lead to enantiomers with markedly different biological activities.

In the rational design of chiral organoiodine catalysts, conformationally flexible C2-symmetric structures derived from amino alcohols have been developed. orgsyn.org These catalysts demonstrate that stereoselectivity and reactivity are highly dependent on the specific chiral scaffold used. orgsyn.org Although not directly involving this compound, this works highlights the principle that stereochemistry is a powerful tool for modulating molecular function.

Furthermore, studies on sterically congested diarylamines have established the requirements for atropisomerism, a type of axial chirality arising from restricted rotation around a bond. bris.ac.uk Introducing such conformational constraints into analogues could lead to stereoisomers that interact differently with chiral biological targets like enzymes and receptors, potentially enhancing both potency and selectivity for one isomer over the other.

Rational Design Principles for Enhanced Molecular Performance

The rational design of analogues of this compound leverages structure-activity relationship data to optimize molecular performance for specific biological applications. This process often involves computational modeling and targeted synthetic modifications.

Another design principle is the modification of physicochemical properties to improve characteristics like solubility and bioavailability. For instance, replacing the methyl groups on the amide with hydroxyethyl groups enhances water solubility. In the development of factor Xa inhibitors, incorporating basic amine substituents was a successful strategy to increase hydrophilicity and improve anticoagulant activity. researchgate.net

The design process is iterative, often described as a 'make and test' model, where synthesized analogues are evaluated in biological assays, and the results feed back into the design of the next generation of compounds. bath.ac.uk This cycle of design, synthesis, and evaluation is fundamental to enhancing molecular performance.

Analysis of Ternary Complex Formation in PROTAC-Mediated Degradation Studies

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, forming a ternary complex. nih.govnih.gov The formation and stability of this ternary complex are critical for the efficiency of protein degradation. Analogues of this compound can potentially be incorporated as ligands that bind to a protein of interest (POI) in a PROTAC construct.

The analysis of ternary complex formation involves measuring the binding affinities between the PROTAC, the POI, and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to determine these affinities. nih.gov A key parameter is "cooperativity" (alpha), which describes how the binding of the PROTAC to one protein influences its binding to the other. nih.gov

Studies have shown a strong correlation between the stability of the ternary complex and the efficiency of protein degradation. nih.gov For example, in a series of VHL-dependent PROTACs targeting SMARCA2, a strong positive correlation was observed between the ternary complex binding affinity and the degradation efficiency (measured by AUC and DC50 values). nih.gov Conversely, weak ternary complex formation leads to poor degradation. nih.gov The linker connecting the POI ligand and the E3 ligase ligand also plays a crucial role; its length and composition can significantly affect the geometry and stability of the ternary complex. nih.gov The rational design of the POI-binding moiety, which could be a derivative of this compound, is therefore essential for achieving potent and selective protein degradation.

Table 2: Parameters in PROTAC-Mediated Ternary Complex Formation

| Parameter | Description | Importance |

|---|---|---|

| KLP | Binary binding affinity between E3 Ligase (L) and PROTAC (P). | Represents the initial engagement of the PROTAC with the ligase. |

| KTP | Binary binding affinity between Target Protein (T) and PROTAC (P). | Represents the initial engagement of the PROTAC with the target. |

| KLPT | Ternary complex binding affinity. | Measures the stability of the crucial [Ligase-PROTAC-Target] complex. |

| α (Cooperativity) | Ratio of binary to ternary complex binding affinity (KLP / KLPT). | Indicates whether the formation of the ternary complex is favored (α > 1) or disfavored (α < 1) by protein-protein interactions. nih.gov |

This table outlines the key equilibrium binding constants that govern the formation of the ternary complex essential for PROTAC activity. nih.gov

Comparative SAR with Related Benzamide (B126) Isomers and Analogues

A comparative analysis of the structure-activity relationships of this compound with its isomers and other benzamide analogues provides a broader context for understanding its properties.

Comparison with Isomers: The constitutional isomer, 3-amino-N,N,4-trimethylbenzamide, differs in the placement of the amino and methyl groups on the aromatic ring. scbt.com This seemingly minor change can lead to significant differences in the electronic distribution and steric profile of the molecule, which in turn can affect its binding to biological targets. The 4-amino position in the parent compound allows for direct electronic resonance with the benzamide carbonyl group, an effect that is altered in the 3-amino isomer.

Comparison with Other Benzamides:

Electron-Withdrawing vs. Electron-Donating Groups: As noted earlier, the 4-amino group is electron-donating. In contrast, benzamides with electron-withdrawing groups, such as N,N-dimethyl-4-(trifluoromethyl)benzamide, would exhibit different chemical reactivity and stability.

N-Substituents: The N,N-dimethyl groups contribute to a specific level of polarity and steric bulk. Comparison with analogues like N,N-diethylbenzamide shows how increasing the size of the N-alkyl groups can alter binding and pharmacokinetic properties. acs.org In contrast, compounds like 4-amino-N,N-bis(2-hydroxyethyl)benzamide have enhanced water solubility due to the polar hydroxyethyl groups, making them suitable for different applications.

Ring Substituents: In a series of 4-[(methylsulfonyl)amino]benzamides designed as antiarrhythmic agents, the sulfonylamino group at the 4-position, rather than a simple amino group, was key to their activity. nih.gov This highlights how different functionalities at the same position can lead to entirely different pharmacological profiles. Similarly, anthranilamide (2-aminobenzamide) derivatives have been extensively studied as factor Xa inhibitors, where the relative position of the amino and amide groups is critical for activity. researchgate.net

This comparative approach underscores that the specific arrangement of functional groups in this compound is crucial for its observed activities, and that modifications at any position can lead to analogues with distinct and potentially more desirable properties.

Biological Activities and Mechanistic Insights in Vitro and Preclinical Research Focus

Antimicrobial Research Applications of 4-Amino-N,N,3-trimethylbenzamide and its Derivatives

While specific antimicrobial studies on this compound are not extensively detailed in the literature, the broader class of benzamide (B126) derivatives has demonstrated notable antimicrobial properties. nanobioletters.comresearchgate.net These compounds serve as a foundation for developing new agents against bacterial and fungal pathogens. nanobioletters.com

Antibacterial Efficacy and Spectrum of Activity (In Vitro)

In vitro investigations have confirmed the antibacterial potential of various benzamide derivatives against both Gram-positive and Gram-negative bacteria. A study involving the synthesis of several N-benzamide derivatives identified compounds with significant activity against Bacillus subtilis and Escherichia coli. nanobioletters.com For instance, one derivative exhibited a minimal inhibitory concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com

Other related structures, such as 3-amino-4-aminoximidofurazan derivatives, have shown moderate to significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov These findings underscore the potential of the amino-benzamide core structure as a template for novel antibacterial agents. nanobioletters.comnih.gov

In Vitro Antibacterial Activity of Selected Benzamide Derivatives

The table below summarizes the in vitro antibacterial efficacy of representative N-benzamide derivatives against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. Data is derived from disc diffusion assays (zone of inhibition) and broth microdilution methods (MIC).

| Compound | Target Bacterium | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Compound 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| Compound 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| Compound 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| Compound 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

Antifungal Efficacy and Spectrum of Activity (In Vitro)

Derivatives based on related chemical scaffolds have also been evaluated for their antifungal properties against significant plant-pathogenic fungi. Bioassays of phenylhydrazone derivatives demonstrated that many of these compounds possess evident fungicidal activities at a concentration of 50 μg/mL against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. researchgate.net One of the most promising compounds showed an EC50 value of 1.91 mg/L against R. solani, an activity level comparable to the commercial fungicide drazoxolon. researchgate.net Furthermore, other heterocyclic derivatives have shown activity against Candida albicans and Aspergillus fumigatus. acs.org

In Vitro Antifungal Activity of Phenylhydrazone Derivatives

This table highlights the antifungal efficacy of a lead phenylhydrazone derivative against various phytopathogenic fungi. The EC50 value represents the concentration required to inhibit 50% of fungal growth.

| Compound | Target Fungus | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Compound 5H1 | Rhizoctonia solani | EC50 | 1.91 mg/L | researchgate.net |

| Title Compounds (General) | Botrytis cinerea | Inhibition at 50 µg/mL | Obvious Activity | researchgate.net |

| Title Compounds (General) | Colletotrichum capsici | Inhibition at 50 µg/mL | Obvious Activity | researchgate.net |

Structure-Activity Relationships for Antimicrobial Properties

Structure-activity relationship (SAR) studies provide crucial insights for optimizing the antimicrobial potency of benzamide derivatives. For antifungal activity against R. solani, specific structural features have been identified as beneficial. researchgate.net Research indicates that:

Small carbonate groups may enhance the antifungal activity of the compounds. researchgate.net

The presence of electron-withdrawing groups on the phenyl ring of the phenylhydrazone moiety is preferable to non-substituted versions. researchgate.net

A halogen substituent at the para-position of the phenyl ring is more advantageous for activity than substitution at the ortho- or meta-positions. researchgate.net

For antibacterial agents, it is inferred that active compounds may more easily penetrate the peptidoglycan bacterial cell wall or achieve a better fit at the target receptor site. nanobioletters.com

Anticancer Research Applications of this compound and its Derivatives

The benzamide scaffold is a key feature in many compounds designed as potential anticancer agents. ontosight.ai Derivatives have been synthesized and tested against a wide range of human cancer cell lines, demonstrating significant antiproliferative effects in vitro. nih.govnih.govmdpi.com

In Vitro Inhibition of Cancer Cell Line Proliferation

A substantial body of research has focused on the cytotoxic effects of benzamide derivatives on cancer cells. Novel 4-methylbenzamide (B193301) derivatives linked to substituted purines exhibited high inhibitory activity against seven different cancer cell lines, with IC50 values in the low micromolar range for leukemic cells. nih.gov Similarly, N-benzylidene derivatives of chromeno[2,3-d]pyrimidines showed sub-micromolar cytotoxic activity on several tumor cell lines. mdpi.com The antiproliferative activity of these compounds is often evaluated using metrics like IC50 (the concentration that causes 50% inhibition of cell growth) or GI50 (the concentration causing 50% inhibition of cell proliferation). nih.govirb.hr

In Vitro Antiproliferative Activity of Selected Benzamide Derivatives

The table below presents a selection of research findings on the in vitro cytotoxicity of various benzamide derivatives against a panel of human cancer cell lines.

| Derivative Class | Specific Compound | Cancer Cell Line | Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzamide-Purine | Compound 7 | K562 (Leukemia) | IC50 | 2.27 | nih.gov |

| 4-Methylbenzamide-Purine | Compound 10 | HL-60 (Leukemia) | IC50 | 1.52 | nih.gov |

| 3-Amino-4-hydroxy-benzenesulfonamide | Compound 9 | U-87 (Glioblastoma) | EC50 | Data Not Specified | nih.gov |

| Quinoline-Benzimidazole | Compound 12d | HuT78 (T-cell lymphoma) | GI50 | < 8 | irb.hr |

| Chromeno[2,3-d]pyrimidine | Compound 10h | Huh7 D12 (Hepatocellular Carcinoma) | IC50 | 0.23 | mdpi.com |

| Chromeno[2,3-d]pyrimidine | Compound 10i | MDA-MB231 (Breast Cancer) | IC50 | 0.3 | mdpi.com |

| 3,4,5-Trihydroxy-N-alkyl-benzamide | N-hexyl benzamide (7) | HCT-116 (Colon Carcinoma) | IC50 | 0.07 | orientjchem.org |

Modulation of Cellular Signaling Pathways (e.g., SLP76, NF-κB, ERK, JNK)

The anticancer effects of benzamide derivatives are often rooted in their ability to modulate key cellular signaling pathways that control cell proliferation, survival, and immune responses.

SLP76 and ERK Pathways: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. googleapis.com HPK1 acts by phosphorylating the adaptor protein SLP76, which leads to the disassembly of the signaling complex required for T-cell activation. Small molecule inhibitors of HPK1, which can include benzamide structures, block this phosphorylation event. googleapis.com The inhibition of HPK1 results in enhanced activation of downstream pathways, including the ERK1/2 pathway, leading to increased T-cell activation and cytokine secretion, which is a desirable outcome in immuno-oncology. googleapis.com

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers. Certain benzamide-related compounds, such as the PARP inhibitor 3-aminobenzamide (B1265367), have been shown to modulate this pathway. researchgate.net Inhibition of PARP can disrupt the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory cytokines like TNF-alpha and IL-1beta, and inhibiting inflammation-driven cancer progression. researchgate.net

JNK Pathway: The c-Jun N-terminal kinases (JNKs) are part of the MAP kinase family and are involved in cellular responses to stress, including apoptosis and inflammation. googleapis.com While specific modulation of JNK by this compound is not well-documented, the general class of MAP kinase inhibitors is a major focus of cancer drug development. googleapis.com

Enzyme Inhibition and Receptor Modulation by this compound Analogues

Analogues of this compound have been investigated for their potential to modulate the activity of various enzymes and receptors involved in disease pathogenesis.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair. researchgate.net Over-activation of PARP-1, in response to DNA damage, can lead to depletion of NAD+ and ATP, ultimately causing cell death. researchgate.net PARP inhibitors interfere with this process and have emerged as a significant class of anticancer agents. researchgate.net

One of the key mechanisms of PARP inhibitors is the trapping of PARP1 and PARP2 enzymes at sites of DNA damage. mdpi.com This creates cytotoxic PARP-DNA complexes that are more detrimental to cancer cells than the inhibition of DNA repair alone. mdpi.com The potency of PARP trapping can vary between different inhibitors. mdpi.com

3-Aminobenzamide, a structural analogue of this compound, is a known PARP inhibitor. researchgate.net Studies have shown that it can protect auditory hair cells from blast overpressure-induced cell death by inhibiting PARP-1 activity and preventing massive ATP depletion. researchgate.net While high concentrations of some PARP inhibitors can be cytotoxic, lower concentrations of 3-aminobenzamide have been observed to stimulate angiogenesis by regulating the expression of urokinase-type plasminogen activator and matrix metalloprotease 2.

Table 1: Examples of PARP Inhibitors and their Mechanisms

| Inhibitor | Target(s) | Mechanism of Action |

|---|---|---|

| Olaparib | PARP1, PARP2 | Catalytic inhibition and trapping of PARP-DNA complexes mdpi.com |

| Rucaparib | PARP1, PARP2 | Catalytic inhibition researchgate.net |

| Niraparib | PARP1, PARP2 | Catalytic inhibition researchgate.net |

| Talazoparib | PARP1, PARP2 | Catalytic inhibition researchgate.net |

| 3-Aminobenzamide | PARP1 | Inhibition of PAR polymer formation researchgate.net |

Indoleamine-2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. mui.ac.ir By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a crucial role in creating an immunotolerant microenvironment, which can be exploited by tumors to evade the immune system. mui.ac.ir

Inhibitors of IDO1 are being actively investigated as cancer immunotherapeutics. The mechanism of many IDO1 inhibitors involves binding to the heme iron within the enzyme's active site. mui.ac.irmdpi.com For instance, amidoxime (B1450833) derivatives like INCB024360 (epacadostat) are potent IDO1 inhibitors that interact with the heme cofactor. mdpi.com Molecular dynamics simulations suggest that the binding of INCB024360 to IDO1 can affect the shape of the active pocket's access tunnel, thereby blocking the entry of oxygen and inhibiting the enzyme's catalytic function. mdpi.com Other IDO1 inhibitors include navoximod (B609430) (GDC-0919), which is based on a 4-phenylimidazole (B135205) scaffold. mui.ac.ir

While direct studies on this compound as an IDO1 inhibitor are limited, the broader class of small molecules with aromatic and amino functionalities continues to be a source of new IDO1 inhibitors.

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a critical role in the Wnt/β-catenin signaling pathway. They do so by PARylating (poly-ADP-ribosylating) AXIN, a key component of the β-catenin destruction complex, which marks it for ubiquitination and proteasomal degradation. In many cancers, the Wnt/β-catenin pathway is constitutively active, leading to uncontrolled cell proliferation.

Inhibition of tankyrases stabilizes AXIN levels, thereby promoting the degradation of β-catenin and suppressing Wnt signaling. This makes tankyrase inhibitors a promising therapeutic strategy for Wnt-driven cancers. Several small molecule tankyrase inhibitors have been developed, such as XAV939 and NVP-TNKS656. For example, compound 24 (OM-153), a 1,2,4-triazole-based inhibitor, has shown picomolar inhibitory activity in a cellular Wnt/β-catenin signaling reporter assay. Treatment with this compound led to the stabilization of AXIN1 and AXIN2 and a reduction in transcriptionally active β-catenin.

Furthermore, combining a tankyrase inhibitor with PI3K or AKT inhibitors has been shown to overcome resistance to the latter in colorectal cancer models.

Table 2: Selected Tankyrase Inhibitors and their Effects

| Inhibitor | Target(s) | Effect on Wnt/β-catenin Pathway |

|---|---|---|

| XAV939 | TNKS1, TNKS2 | Stabilizes AXIN, promotes β-catenin degradation |

| NVP-TNKS656 | TNKS1, TNKS2 | Reduces nuclear β-catenin, overcomes resistance to PI3K/AKT inhibitors |

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation and has an immunosuppressive function in various immune cells. Genetic knockout of HPK1 in mice has been shown to enhance T-cell activation and improve antitumor immunity. This suggests that small-molecule inhibitors of HPK1 could serve as effective immune-activating agents for cancer therapy.

The development of ATP-competitive inhibitors of HPK1 has been a focus of recent research. Structure-activity relationship (SAR) studies have led to the identification of potent and selective inhibitors. For instance, a series of 1H-pyrazolo[3,4-c]pyridines has been explored, with modifications to improve potency and selectivity. The addition of a 3-aminopyrrolidine (B1265635) moiety was found to enhance selectivity against other kinases. Further optimization led to compounds with improved potency in whole blood assays.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. mdpi.com

Research has shown that various benzamide derivatives possess acetylcholinesterase inhibitory activity. mdpi.com For example, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. One derivative, compound 5d, which has a fluorine substitution at the ortho position, exhibited an IC50 value of 13 ± 2.1 nM, demonstrating superior activity to the reference drug donepezil. Molecular docking studies indicated that the carbonyl group of this compound forms a significant hydrogen bond with tyrosine 121 in the active site of AChE.

Another study on N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed potent AChE inhibition with an IC50 of 0.056 µM. These findings suggest that the benzamide scaffold is a promising template for the design of novel acetylcholinesterase inhibitors. While direct studies on this compound are not prominent, the inhibitory potential of its broader chemical class is evident.

Table 3: List of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 953739-92-9 |

| 3-amino-N,N,4-trimethylbenzamide | 76765-68-9 scbt.com |

| Olaparib | 763113-22-0 |

| Rucaparib | 283173-50-2 |

| Niraparib | 1038915-60-4 |

| Talazoparib | 1207456-01-6 |

| 3-Aminobenzamide | 3544-24-9 |

| 5-Aminoisoquinolinone | 3683-47-4 |

| INCB024360 (Epacadostat) | 1204669-58-8 |

| Navoximod (GDC-0919) | 1354823-69-1 |

| XAV939 | 284028-89-3 |

| NVP-TNKS656 | 1431698-11-2 |

| OM-153 | Not Available |

| Donepezil | 120014-06-4 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Not Available |

| 2-amino-N,3,5-trimethylbenzamide | Not Available |

| 2-Amino-N,3-dimethylbenzamide | Not Available |

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors represent a large family of transmembrane proteins that are crucial targets for a significant portion of modern pharmaceuticals. nih.govnih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for regulating GPCR activity. nih.govnih.gov These modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to its endogenous ligand. nih.gov This mechanism provides several advantages, including greater specificity and a more nuanced control of signaling pathways compared to traditional orthosteric ligands. nih.govresearchgate.net

However, there is currently no publicly available research that specifically identifies or characterizes this compound as an allosteric modulator of any GPCR. While the principles of allosteric modulation are well-established, the application of these principles to this particular compound has not been described in the scientific literature.

Interaction with Biomolecules and Molecular Targets

The biological effects of any compound are contingent upon its interactions with specific biomolecules, such as proteins and nucleic acids. Understanding these molecular targets is fundamental to elucidating the compound's mechanism of action. The structure of this compound, a benzamide derivative, suggests its potential to engage in various non-covalent interactions, which could lead to the modulation of biological pathways. myskinrecipes.com

Nevertheless, specific studies detailing the binding partners and molecular targets of this compound are not found in the public domain. While some sources speculate on its potential to interact with enzymes or receptors, concrete experimental evidence is lacking. Computational methods for predicting protein-ligand binding and solvation free energy exist and have been applied to similar molecules, but specific data for this compound is not available. google.comgatech.eduuiowa.edunih.gov

This compound as a Chemical Biology Probe

Chemical biology probes are small molecules used to study and manipulate biological systems. An effective probe must exhibit high potency and selectivity for its intended target. While some benzamide derivatives have been developed as chemical probes, the utility of this compound in this capacity has not been reported. ambeed.com Its structural features could potentially be leveraged for the development of such tools, but this remains a hypothetical application without supporting research. myskinrecipes.com

Future Perspectives and Emerging Research Avenues for 4 Amino N,n,3 Trimethylbenzamide

The landscape of medicinal chemistry and materials science is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For a compound like 4-amino-N,N,3-trimethylbenzamide, the future holds significant promise, with emerging research avenues poised to unlock its full potential. These future directions are not isolated but are part of a broader shift towards more integrated, sustainable, and precise scientific investigation. The exploration of this specific benzamide (B126) derivative will likely benefit from and contribute to innovations in computational science, synthetic chemistry, pharmacology, and analytical methodologies.

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-amino-N,N,3-trimethylbenzamide?

Methodological Answer:

The synthesis typically involves coupling 4-aminobenzoic acid derivatives with dimethylamine and methyl-substituted amines. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP). For example:

- React 4-amino-3-methylbenzoic acid with N,N-dimethylamine in dichloromethane under reflux, using DCC for activation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC .

Key considerations include optimizing reaction time (12-24 hours) and temperature (25-40°C) to avoid side reactions like over-alkylation. Hazard assessments for reagents (e.g., acyl chlorides) should precede synthesis .

Advanced: How can structural contradictions in X-ray crystallography and NMR data be resolved for this compound derivatives?

Methodological Answer:

Discrepancies between crystallographic and spectroscopic data often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. To address this:

- Perform variable-temperature NMR to detect conformational flexibility (e.g., amide bond rotation).

- Compare experimental X-ray data (e.g., monoclinic P21/c symmetry, unit cell parameters) with DFT-optimized gas-phase structures to identify packing-induced distortions .

- Use complementary techniques like IR spectroscopy to validate hydrogen bonding patterns observed in crystals .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at N,3-positions) and aromatic proton splitting.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C11H16N2O, [M+H]+ = 193.1336).

- X-ray crystallography : Resolve spatial arrangement (e.g., dihedral angles between benzamide and substituents) .

- HPLC with UV detection : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How should mutagenicity risks be evaluated for this compound in preclinical studies?

Methodological Answer:

- Conduct Ames II testing with Salmonella typhimurium strains (TA98, TA100) to assess frameshift/base-pair mutagenicity. Compare results to structurally similar compounds (e.g., benzyl chloride) for relative risk .

- Perform in silico toxicity prediction using QSAR models (e.g., OECD Toolbox) to flag potential genotoxicity.

- Mitigate risks by:

- Using closed-system reactors during synthesis.

- Implementing PPE (gloves, fume hoods) and monitoring airborne exposure limits .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?

Methodological Answer:

- Variation of substituents : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 4-position to test electronic effects on receptor binding .

- Pharmacophore modeling : Map hydrogen bond acceptors (amide oxygen) and hydrophobic regions (methyl groups) using software like Schrödinger’s Phase.

- Biological assays : Measure IC50 values against target enzymes (e.g., kinases) under standardized conditions (pH 7.4, 37°C). Correlate activity with logP and polar surface area .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Perform DSC/TGA to identify decomposition temperatures (>150°C). Store at -20°C under argon to prevent oxidation .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .

- Hydrolytic stability : Test in buffered solutions (pH 3-10) at 40°C for 1 week. Amide bonds are generally stable but may hydrolyze under strong acidic/basic conditions .

Advanced: How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- Use CYP450 docking simulations (e.g., AutoDock Vina) to identify likely oxidation sites (e.g., methyl groups or aromatic rings).

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH), analyzing metabolites via LC-MS/MS.

- Compare with PubChem BioAssay data for analogous benzamides to infer phase II conjugation pathways (e.g., glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。